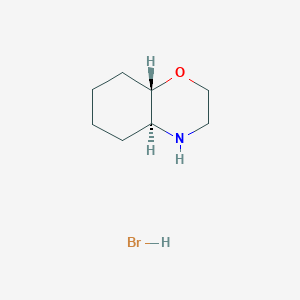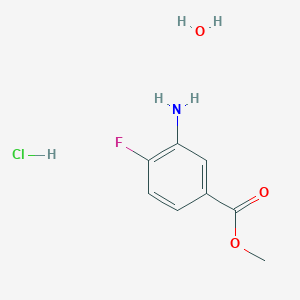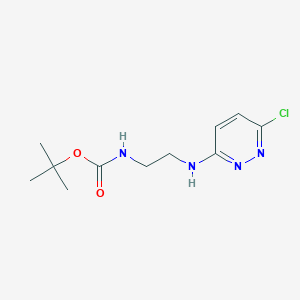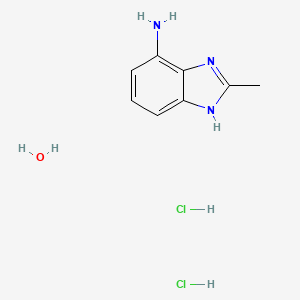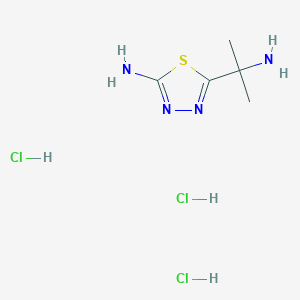
5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride; 95% is a useful research compound. Its molecular formula is C5H13Cl3N4S and its molecular weight is 267.6 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride; 95% is 265.992651 g/mol and the complexity rating of the compound is 127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride; 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride; 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Properties
Research on compounds structurally related to 5-(1-Amino-1-methylethyl)-1,3,4-thiadiazol-2-amine trihydrochloride has focused on their synthesis and potential applications in various fields, including medicinal chemistry. For example, the synthesis and spectroscopic properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones were explored, highlighting the complex reaction pathways and potential for creating diverse molecules for further pharmacological evaluation (Issac & Tierney, 1996).
Strategies for Synthesis of Thiadiazolotriazines
The review on strategies for the synthesis of thiadiazolotriazines presents a comprehensive overview of the approaches used to create these compounds, which are important intermediates for designing novel biologically active compounds. This highlights the flexibility and utility of thiadiazole cores in developing pharmacologically active agents (Abdel-Wahab, 2017).
Biological Activities of Heterocyclic Systems
A review on the biological activities of heterocyclic systems based on functionally substituted 1,3,4-thia(oxa)diazoles reveals the diverse pharmacological potential of these compounds. Such systems have been identified as crucial for expressing pharmacological activity, confirming their importance for medicinal chemistry. This indicates the broad application of thiadiazole derivatives in discovering new pharmaceutical agents (Lelyukh, 2019).
Antimicrobial Activity of 1, 3, 4-Thiadiazole Derivatives
Research on the antimicrobial activity of 1, 3, 4-thiadiazole derivatives underscores the significant role these compounds play in addressing microbial resistance. The review discusses the structure-activity relationship (SAR) of potent compounds, providing insights into designing more effective antimicrobial agents. This demonstrates the potential of thiadiazole derivatives in developing new therapies for microbial infections (Alam, 2018).
Eigenschaften
IUPAC Name |
5-(2-aminopropan-2-yl)-1,3,4-thiadiazol-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.3ClH/c1-5(2,7)3-8-9-4(6)10-3;;;/h7H2,1-2H3,(H2,6,9);3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFODTYWVMMZOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(S1)N)N.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


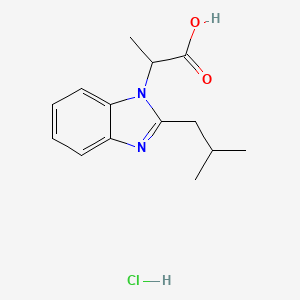
![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)


